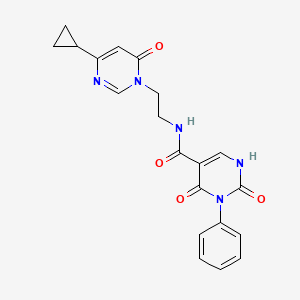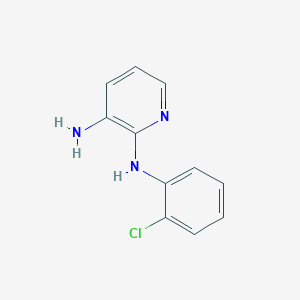
2-N-(2-chlorophenyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-N-(2-chlorophenyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a 2-chlorophenyl group and two amine groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like nitropyridines have been studied. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature. It has a predicted boiling point of 358.1±37.0 °C and a predicted density of 1.348±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
A significant application of diamine monomers similar to "2-N-(2-chlorophenyl)pyridine-2,3-diamine" is in the synthesis of polymers with enhanced thermal stability, mechanical strength, and unique optical properties. For example, the synthesis of new pyridine-containing polyimides demonstrated that incorporating heterocyclic pyridine and triphenylamine groups into diamine monomers results in polymers with high glass transition temperatures, excellent thermal stability, and strong fluorescence upon protonation (Wang et al., 2008). These polymers exhibit promising applications in materials science, particularly in creating high-performance films and coatings resistant to thermal degradation.
Antifungal Activity
The compound's derivatives have been investigated for their potential antifungal properties. For instance, a study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide revealed good antifungal activity against several pathogens, highlighting the potential of similar compounds in developing new antifungal agents (Xue Si, 2009).
Optical and Electronic Applications
Diamine compounds similar to "this compound" have been utilized in the development of fluorescent chemosensors and electrochromic materials. These applications leverage the unique optical properties of the polymers synthesized from such diamines, including their ability to act as fluorescent switchers upon protonation and exhibit desirable electrochemical and electrochromic characteristics (Liaw et al., 2007).
High-Performance Material Development
The research on pyridine-containing diamines extends to the preparation of polyamides and polyimides with high solubility, transparency, and thermal stability. These materials are not only thermally stable but also exhibit low water uptake and possess unique optical properties, making them suitable for advanced material applications in electronics, aerospace, and as coatings (Yan et al., 2011).
Structural and Thermal Characterization
Extensive structural and thermal characterization of compounds derived from "this compound" and its analogs provides insight into their potential applications. For instance, the synthesis and characterization of novel polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group have shown promising solubility and thermal properties, indicating potential uses in high-temperature applications (Ghaemy et al., 2010).
Zukünftige Richtungen
The future directions for “2-N-(2-chlorophenyl)pyridine-2,3-diamine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, pyridine compounds have shown a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Eigenschaften
IUPAC Name |
2-N-(2-chlorophenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLSLORCFETTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)
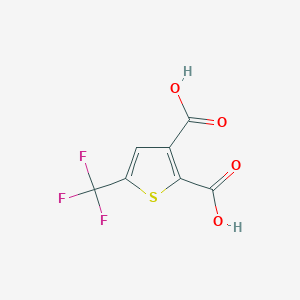
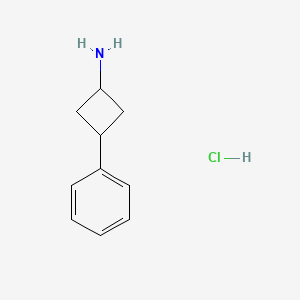

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)
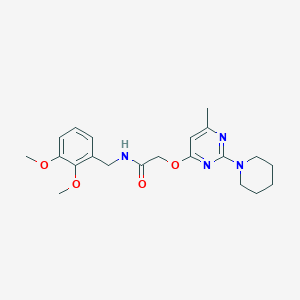
![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
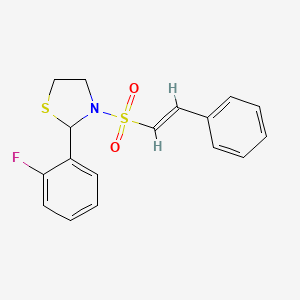
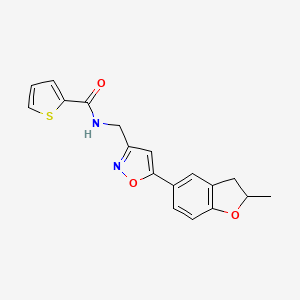

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)
